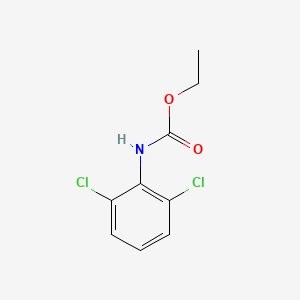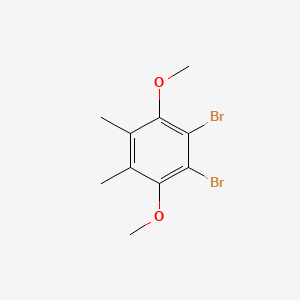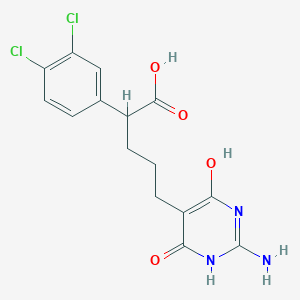
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 1-position, forming a pyridinium ion The iodide ion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide typically involves the alkylation of 6-chloro-2-pyridine with methyl iodide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the methyl iodide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups replacing the chlorine atom.
Oxidation: Pyridinium N-oxides.
Reduction: 6-Chloro-2-pyridine derivatives.
Applications De Recherche Scientifique
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of specialty chemicals and materials, including catalysts and ligands for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes, nucleic acids, and cellular membranes. The pyridinium ion can intercalate into DNA, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can be compared with other pyridinium salts and chloropyridine derivatives:
Similar Compounds: 6-Chloro-2-pyridinecarboxylic acid, 6-Chloro-2-pyridinemethanol, 6-Chloro-2-pyridinylamine.
Uniqueness: The presence of the methyl group at the 1-position and the iodide counterion distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.
Propriétés
Numéro CAS |
292633-86-4 |
|---|---|
Formule moléculaire |
C11H10ClIN2 |
Poids moléculaire |
332.57 g/mol |
Nom IUPAC |
2-chloro-6-(1-methylpyridin-1-ium-3-yl)pyridine;iodide |
InChI |
InChI=1S/C11H10ClN2.HI/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10;/h2-8H,1H3;1H/q+1;/p-1 |
Clé InChI |
KZWNJMATZUYZNS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC(=C1)C2=NC(=CC=C2)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


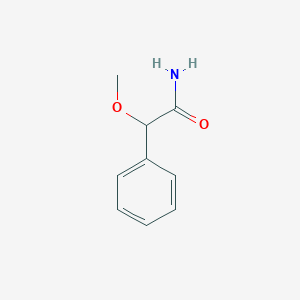




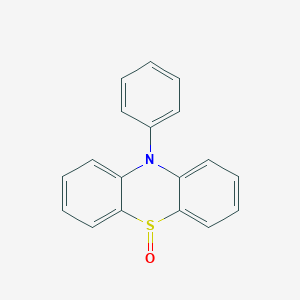
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
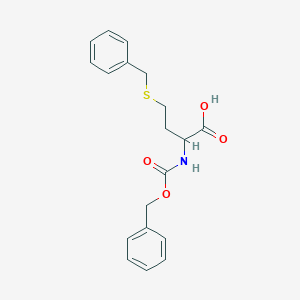
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

